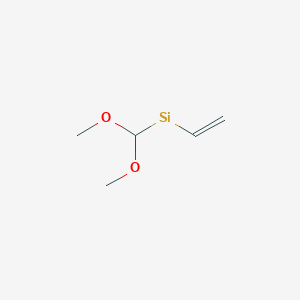
CID 77520465
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-trifluoromethylphenyl trinor Prostaglandin F2alpha is a synthetic analog of Prostaglandin F2alpha, a naturally occurring prostaglandin. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to the trinor Prostaglandin F2alpha structure. It is known for its potent biological activities, particularly in the field of ophthalmology and reproductive biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
17-trifluoromethylphenyl trinor Prostaglandin F2alpha undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of double bonds or carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of double bonds can produce saturated alcohols .
Applications De Recherche Scientifique
17-trifluoromethylphenyl trinor Prostaglandin F2alpha has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of trifluoromethylation on biological activity.
Biology: Investigated for its role in modulating cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions like glaucoma and luteolysis.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 17-trifluoromethylphenyl trinor Prostaglandin F2alpha involves its interaction with the FP receptor, a specific prostaglandin receptor. Upon binding to the FP receptor, it induces smooth muscle contraction and exhibits potent luteolytic activity. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
Travoprost: Shares the trifluoromethyl group and is used as an ocular hypotensive agent.
Latanoprost: Contains a similar phenyl ring structure and is used in glaucoma treatment.
Fluprostenol: Another analog of Prostaglandin F2alpha with similar biological activities
Uniqueness
17-trifluoromethylphenyl trinor Prostaglandin F2alpha is unique due to its specific trifluoromethyl substitution, which enhances its potency and selectivity for the FP receptor. This modification also improves its pharmacokinetic properties, making it a valuable compound for therapeutic applications .
Propriétés
Formule moléculaire |
C19H24F3O2 |
|---|---|
Poids moléculaire |
341.4 g/mol |
InChI |
InChI=1S/C19H24F3O2/c1-2-14-7-11-18(24)17(14)10-9-16(23)8-6-13-4-3-5-15(12-13)19(20,21)22/h3-5,7,9-10,12,14,16-18,23-24H,2,6,8,11H2,1H3/b10-9+/t14-,16-,17+,18+/m0/s1 |
Clé InChI |
GWHOWGVJOVWBFN-BMTUUNNOSA-N |
SMILES isomérique |
CC[C@H]1[CH]C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O |
SMILES canonique |
CCC1[CH]CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


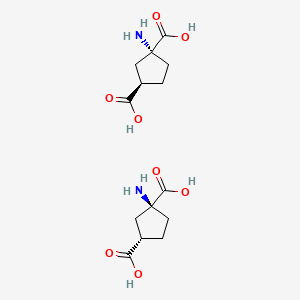
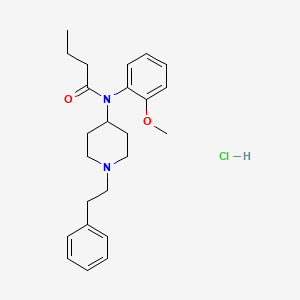
![(E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B12351792.png)
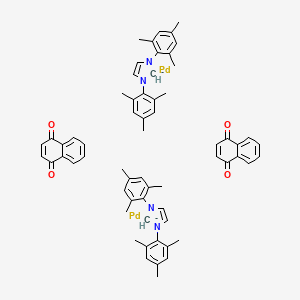

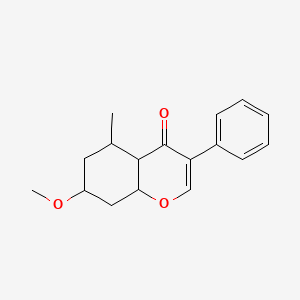
![2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)
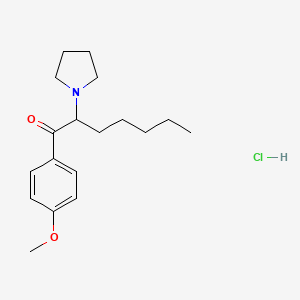
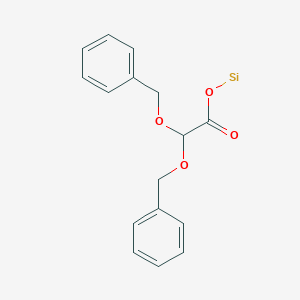

![trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B12351851.png)


